4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
CAS No.: 865161-86-0
Cat. No.: VC4559361
Molecular Formula: C25H27N5O5S2
Molecular Weight: 541.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865161-86-0 |
|---|---|
| Molecular Formula | C25H27N5O5S2 |
| Molecular Weight | 541.64 |
| IUPAC Name | 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
| Standard InChI | InChI=1S/C25H27N5O5S2/c1-3-35-20-8-11-22-23(18-20)36-25(30(22)16-17-34-2)28-24(31)19-6-9-21(10-7-19)37(32,33)29(14-4-12-26)15-5-13-27/h6-11,18H,3-5,14-17H2,1-2H3 |
| Standard InChI Key | SLYNIVUGUGWGTD-FVDSYPCUSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)CCOC |
Introduction
Molecular Formula
The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, reflecting its complexity.
Synthesis
The synthesis of compounds like this often involves multi-step organic reactions. While specific protocols for this exact compound are unavailable in the provided sources, related compounds typically follow these steps:
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Formation of the Benzothiazole Core: Using 2-aminothiophenol derivatives with aldehydes or ketones under oxidative conditions.
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Attachment of the Benzamide Group: Coupling reactions involving benzoyl chloride derivatives.
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Introduction of the Sulfamoyl Group: Alkylation or sulfonation reactions to introduce bis(2-cyanoethyl) groups.
These steps require precise control of reaction conditions to ensure purity and yield.
Analytical Characterization
Compounds like this are typically characterized using advanced techniques:
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NMR Spectroscopy: To confirm the chemical structure by analyzing hydrogen and carbon environments.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): To identify functional groups through characteristic vibrational frequencies.
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Elemental Analysis: To verify the empirical formula.
Pharmacological Potential
Compounds with benzothiazole and sulfamoyl functionalities are known for their diverse biological activities:
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Antimicrobial Activity: Benzothiazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria.
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Anticancer Properties: Similar compounds have been studied for their ability to inhibit cancer cell proliferation, particularly through mechanisms like enzyme inhibition or DNA interaction.
Drug Design
The combination of hydrophilic (sulfamoyl) and hydrophobic (benzothiazole) domains makes this compound a promising candidate for drug development targeting enzymes or receptors in diseases such as cancer or infectious diseases.
Comparative Data Table
Below is a comparison of related compounds with similar functionalities:
| Compound Name | Key Functional Groups | Reported Activity | Analytical Techniques Used |
|---|---|---|---|
| Benzothiazole Derivatives | Benzothiazole, amides | Anticancer, antimicrobial | NMR, MS, IR |
| Sulfamoyl Benzamides | Sulfamoyl, benzamides | Enzyme inhibition | NMR, MS |
| Current Compound | Benzothiazole, sulfamoyl | Hypothetical applications in anticancer/antimicrobial research | NMR, MS (hypothetical) |
Future Directions
Given its structural complexity and potential bioactivity:
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In Vitro Studies: Testing against bacterial strains and cancer cell lines to evaluate antimicrobial and anticancer activities.
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In Silico Docking Studies: Predicting interactions with biological targets such as enzymes or receptors.
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Structure-Activity Relationship (SAR) Analysis: Modifying functional groups to optimize activity.
This review highlights the significance of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide, emphasizing its potential as a lead compound in pharmaceutical research. Further experimental data would be essential to validate its applications.
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